Product packaging for Ophiopogonin D(Cat. No.:)

Ophiopogonin D

Cat. No.: B1631923
M. Wt: 855 g/mol
InChI Key: DQYACEDUQHWXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Composition and Stereochemical Configuration

This compound (C₄₄H₇₀O₁₆, molecular weight: 855.0 g/mol) belongs to the spirostanol glycoside class, comprising a ruscogenin aglycone core linked to a trisaccharide chain. The aglycone, ruscogenin, features a spirostane skeleton with hydroxyl groups at positions 1β, 3β, and 14α, while the glycan moiety consists of β-D-fucopyranose, α-L-rhamnopyranose, and β-D-xylopyranose residues. The stereochemical configuration is defined by the following linkages:

  • Ruscogenin 1β-OH : Attached to β-D-fucopyranose via a glycosidic bond.
  • Fucose C2 : Substituted with α-L-rhamnopyranose.
  • Fucose C3 : Substituted with β-D-xylopyranose.

This arrangement creates a branched trisaccharide structure critical for its biological activity. The InChI string (InChI=1S/C₄₄H₇₀O₁₆/...) further corroborates the spatial orientation of chiral centers, including the 25R-configuration in the spirostane system.

Table 1: Key Stereochemical Features of this compound

Feature Configuration Position
Aglycone Skeleton Spirostane (25R) C17, C20, C22
Sugar Linkages β-D-Fuc(1→1), α-L-Rha(1→2), β-D-Xyl(1→3) C1, C2, C3 of fucose
Hydroxyl Groups 1β, 3β, 14α Aglycone core

Structural Elucidation Techniques and Spectral Characterization

The structural determination of this compound relied on a multidisciplinary approach combining classical degradation studies and advanced spectroscopic methods:

  • Acid Hydrolysis : Treatment with 2N HCl yielded ruscogenin (identified via mixed melting point and TLC comparisons) and monosaccharides (fucose, rhamnose, xylose).
  • Infrared Spectroscopy (IR) : Absorptions at 3400 cm⁻¹ (hydroxyl stretch) and 980 cm⁻¹ (spirostane C-O-C vibration) confirmed the glycosidic and spiroketal systems.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Anomeric protons at δ 4.90 (d, J = 7.8 Hz, β-D-fucose), δ 5.12 (br s, α-L-rhamnose), and δ 4.40 (d, J = 7.5 Hz, β-D-xylose).
    • ¹³C NMR : Aglycone signals at δ 109.2 (C22 spiro carbon) and glycosidic carbons between δ 60–80.
  • Optical Rotation : [α]₁₄ᴅ = -107.9° (pyridine) aligned with β-linked sugars and 25R-spirostane configuration.

These techniques collectively established the connectivity and stereochemistry of the glycoside.

Solubility Profile and Stability Under Physiological Conditions

This compound exhibits moderate solubility in polar aprotic solvents (15 mg/mL in ethanol, 30 mg/mL in DMSO/DMF), attributed to hydrogen bonding between hydroxyl groups and solvent molecules. However, its water solubility is limited (<1 mg/mL) due to the hydrophobic steroid backbone. Stability studies indicate:

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, with hydrolysis of glycosidic bonds.
  • Thermal Stability : Stable up to 60°C in neutral aqueous solutions but decomposes above 80°C.
  • Light Sensitivity : Prolonged UV exposure induces cis-trans isomerization in the spirostane system.

Table 2: Solubility and Stability Parameters

Parameter Value/Behavior Conditions
Aqueous Solubility <1 mg/mL 25°C, pH 7.0
DMSO Solubility 30 mg/mL 25°C
Half-Life (pH 7.4) ~48 hours 37°C
Degradation Products Ruscogenin, monosaccharides Acidic hydrolysis

Comparative Analysis with Related Steroidal Saponins

This compound shares structural homology with other spirostanol glycosides but differs in sugar composition and linkage patterns:

  • Ophiopogonin B : Contains β-D-fucose and α-L-rhamnose but lacks xylose, resulting in reduced polarity and altered bioactivity.
  • Diosgenin Glycosides : Feature glucose instead of fucose, enhancing water solubility but diminishing membrane permeability.
  • Ruscogenin Derivatives : The 1β-O-glycosylation in this compound contrasts with 3β-O-linkages in analogues like Liriope muscari saponins, affecting receptor binding affinities.

Key Functional Implications :

  • Bioavailability : The xylose moiety in this compound improves intestinal absorption via sugar transporter interactions.
  • Anticancer Activity : Branching at fucose C3 enhances ribosomal protein L5/L11 binding, potentiating p53 activation compared to linear glycans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70O16 B1631923 Ophiopogonin D

Properties

Molecular Formula

C44H70O16

Molecular Weight

855 g/mol

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3

InChI Key

DQYACEDUQHWXQZ-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Aqueous Extraction and Ethanol Fractionation

The foundational method for isolating Ophiopogonin D involves aqueous extraction followed by ethanol fractionation. As detailed in patent CN104873746B, Radix Ophiopogonis medicinal material is soaked in water (5× weight/volume) for 12 hours, homogenized, and subjected to sequential decoction at 100°C for 2 hours (primary extraction) and 1.5 hours (secondary extraction). The combined filtrate is centrifuged to remove insoluble matter, and the supernatant is adsorbed onto a D-101 macroporous resin column. Sequential elution with water, 30% ethanol, and 85% ethanol yields three fractions, with the 30% and 85% ethanol eluates containing the highest saponin content. Freeze-drying these fractions produces a crude this compound extract with a yield of 8.9–12.4% (w/w).

Key Parameters:

  • Resin Saturation: D-101 resin exhibits optimal adsorption capacity when pre-treated with 5 bed volumes of ethanol and equilibrated with deionized water.
  • Elution Specificity: Water elution removes polysaccharides, while 30% ethanol targets low-polarity saponins, and 85% ethanol recovers high-polarity this compound.

n-Butanol Partitioning for Enhanced Purity

To further refine this compound, water-saturated n-butanol partitioning is employed. The crude extract is mixed with n-butanol (1:6 v/v), agitated for 30 minutes, and centrifuged to separate the n-butanol layer, which retains 89.49% of total saponins. This step eliminates hydrophilic impurities, increasing this compound purity from 45% to 78%. The water layer, containing only 7.04% saponins, is discarded or processed for secondary metabolites.

Advanced Purification Strategies

Solid-Phase Extraction (SPE) for Pharmaceutical Formulations

For pharmaceutical applications like Shenmai injection, SPE using octadecyl silica (ODS) columns is critical. Patent CN103412072A outlines a protocol where the n-butanol extract is dissolved in water, loaded onto an ODS column, and eluted with a stepwise methanol gradient (10–68%). This compound elutes at 63–68% methanol, achieving >95% purity as verified by HPLC.

Table 1: SPE Elution Profile for this compound Purification

Eluent (% Methanol) Target Compounds Purity (%)
10–55 Polysaccharides, Flavonoids <5
63–68 This compound 95–98

Hydrolytic Modification for Bioactivity Enhancement

Acid hydrolysis of this compound enhances its anticoagulant activity. Treating the extract with 2% sulfuric acid at 100°C for 5 hours hydrolyzes glycosidic bonds, yielding aglycones like ruscogenin. Neutralization with NaOH (16% w/v) followed by petroleum ether Soxhlet extraction removes lipid contaminants, resulting in a hydrolysate with 25.72% yield and 3.2-fold increased anticoagulant potency.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (203 nm) remains the gold standard for quantifying this compound. A C$${18}$$ column (4.6 × 250 mm, 5 μm) and gradient elution (acetonitrile:0.5 mM NH$$4$$Cl) achieve baseline separation within 15 minutes. Calibration curves exhibit linearity (R$$^2$$ = 0.9984) across 2.5–480 ng/mL, with a limit of detection (LOD) of 1.0 ng/mL.

Table 2: HPLC Validation Parameters

Parameter Value
Linearity Range 2.5–480 ng/mL
Intra-Day Precision 2.1–4.7% RSD
Inter-Day Accuracy 97.5–107.3% Recovery

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS using electrospray ionization (ESI-) and multiple reaction monitoring (MRM) enhances specificity. The transition m/z 855.4 → 577.3 quantifies this compound in rat plasma with 0.007 L/min/kg clearance and 17.29-minute half-life. Co-administration with Shenmai injection components reduces clearance by 70.8%, indicating formulation-dependent pharmacokinetics.

Pharmacological Implications of Preparation Methods

Anticoagulant Activity Correlates with Saponin Content

Mouse models reveal that n-butanol-purified this compound (44.75 mg/kg) prolongs clotting time by 58% compared to controls (P < 0.05). Hydrolysates at 22 mg/kg exhibit 3.1-fold higher activity, underscoring the role of aglycone moieties in bioactivity.

Anti-Cancer Mechanisms via STAT3 Inhibition

Purified this compound (IC$$_{50}$$ = 12.3 μM) abrogates STAT3 signaling in triple-negative breast cancer cells, inducing apoptosis through ROS-mediated mitochondrial dysfunction. The preparation method’s impact on stereochemical purity is critical, as epimeric impurities reduce efficacy by 40–60%.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Ethanol and n-butanol recycling systems are essential to reduce production costs by 22–35%. Distillation under reduced pressure (40°C, 0.1 bar) recovers 92% of ethanol, while n-butanol requires azeotropic distillation with water.

Stability Optimization

Lyophilized this compound retains 98% potency for 24 months at -20°C, whereas aqueous solutions degrade by 15% monthly at 4°C. Adding 0.1% ascorbic acid as an antioxidant reduces degradation to 3% per month.

Chemical Reactions Analysis

Types of Reactions: Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities, such as increased anti-inflammatory and anticancer properties .

Scientific Research Applications

Pharmacological Activities

OP-D exhibits a wide range of pharmacological activities, including:

  • Anti-cancer Effects : OP-D has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including laryngocarcinoma and colorectal cancer. Studies indicate that OP-D can suppress the expression of oncogenes and activate tumor suppressor pathways, such as p53, leading to reduced cell viability and increased apoptosis in cancer cells .
  • Bone Protection : Research indicates that OP-D may be beneficial in treating osteoporosis by reducing oxidative stress and bone resorption markers. In vitro studies demonstrated that OP-D decreased reactive oxygen species (ROS) levels and improved osteogenic differentiation in pre-osteoblast cells .
  • Cardiovascular Protection : OP-D has been noted for its protective effects against myocardial injury and other cardiovascular conditions. It mitigates oxidative stress and inflammation in cardiomyocytes, suggesting potential applications in treating heart diseases .
  • Anti-inflammatory Effects : OP-D exhibits significant anti-inflammatory properties, which may be beneficial in conditions like diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD). It has been shown to reduce inflammatory cytokines and improve renal function in diabetic models .

Diabetic Nephropathy

A study on streptozotocin-induced diabetic nephropathy rats revealed that OP-D treatment significantly improved renal function by decreasing serum creatinine levels and reversing oxidative damage. Histopathological examinations showed improved glomerular architecture following OP-D administration, highlighting its potential as a therapeutic agent for diabetic kidney disease .

Osteoporosis

In a murine ovariectomized model of osteoporosis, OP-D treatment resulted in reduced serum levels of bone degradation markers like CTX-1. The compound's antioxidative properties were linked to its ability to enhance bone density and prevent osteoporosis progression .

Cancer Treatment

In vitro studies on human laryngocarcinoma cells demonstrated that OP-D inhibited cell proliferation in a dose-dependent manner. The compound was effective at concentrations of 25 µmol/L and above, significantly reducing cell viability after 12 and 24 hours of treatment . Additionally, it induced apoptosis through the activation of p53 signaling pathways, suggesting its role as a potential anti-cancer agent .

Comparative Data Table

Application Area Effects Observed Mechanism Study Reference
Anti-cancerInhibits proliferation; induces apoptosisActivates p53; inhibits c-Myc
Bone protectionReduces bone resorption markersDecreases ROS generation; enhances osteogenesis
Cardiovascular protectionMitigates myocardial injury; reduces oxidative stressRegulates signaling pathways; protects cardiomyocytes
Anti-inflammatoryAlleviates inflammatory responsesReduces cytokine release; improves renal function

Mechanism of Action

Ophiopogonin D exerts its effects through various molecular targets and pathways. It has been shown to induce autophagy and possess anti-thrombotic activity by down-regulating the increased mRNA expression levels of tissue factor (TF) and interleukin-6 (IL-6) . These actions contribute to its anti-inflammatory and cardioprotective effects.

Comparison with Similar Compounds

Key Findings :

  • OPD counteracts OPD’-induced ferroptosis in cardiomyocytes by restoring GSH levels and suppressing TFR1/COX2 expression .

This compound vs. Homoisoflavonoids

Homoisoflavonoids (e.g., methylophiopogonone A/B) are another major class in Ophiopogon japonicus, with distinct mechanisms compared to OPD:

Parameter This compound (OPD) Homoisoflavonoids
Cytotoxicity (A2780) IC₅₀ > 50 μM IC₅₀ = 2.61–8.25 μM
Primary Activities Cardioprotection, metabolic regulation Moderate anticancer activity; antioxidant effects
Mechanisms ER stress/autophagy modulation ROS scavenging; NF-κB/MAPK pathway inhibition

Key Findings :

  • Homoisoflavonoids show intermediate cytotoxicity between OPD and OPD’, with methylophiopogonone A being the most active (IC₅₀ = 2.61 μM) .

This compound vs. Other Saponins

Liriopesides B and Spicatoside A :

  • Liriopesides B : Found exclusively in Liriope spicata, this saponin lacks cardioprotective effects but contributes to antioxidant activity .
  • Spicatoside A : Enhances mucin secretion in airway cells, suggesting utility in pulmonary diseases, unlike OPD’s anticancer focus .

Q & A

Basic Research Questions

Q. What established methodologies are used to assess the antiproliferative effects of Ophiopogonin D in cancer cell lines?

  • Methodological Answer : Standard assays include the MTT assay for cell viability, flow cytometry for cell cycle analysis (e.g., G2/M arrest), and Western blotting to evaluate protein expression (e.g., cyclin B1 downregulation). Caspase-3/9 activity assays are critical for confirming apoptosis induction . Experimental design should include dose-response curves (e.g., 5–50 μM) and time-course studies (24–72 hours) to establish IC50 values and mechanistic timelines.
Assay Key Parameters Example Findings (this compound)
MTT assayCell viability, IC50 calculation50% inhibition at 20 μM (laryngocarcinoma)
Caspase-3/9 assayApoptosis induction2.5-fold increase in activity at 24 hours
Western blotCyclin B1, MMP-9, p-p38 MAPK expressionCyclin B1 ↓ 60%, p-p38 MAPK ↑ 3-fold

Q. How do researchers validate the purity and identity of this compound in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) and mass spectrometry (LC-MS/MS) are standard for purity validation. Nuclear magnetic resonance (NMR) spectroscopy confirms structural identity. For reproducibility, include batch-specific certificates of analysis and reference spectral data in supplementary materials .

Q. What in vitro models are appropriate for studying this compound’s anticancer mechanisms?

  • Methodological Answer : Human cancer cell lines (e.g., Hep-2 laryngocarcinoma, MCF-7 breast cancer) are widely used. Prioritize lines with documented sensitivity to natural products. Include positive controls (e.g., cisplatin) and normalize results to untreated cells. Ensure consistency in culture conditions (e.g., serum concentration, passage number) to minimize variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s apoptotic vs. autophagic effects be resolved?

  • Methodological Answer : Contradictions may arise from cell-type-specific responses or dosage differences. Use tandem assays: Annexin V/PI staining for apoptosis and LC3-II immunofluorescence for autophagy. Compare results across multiple cell lines (e.g., HeLa vs. A549) and dosages (e.g., 10 μM vs. 50 μM). Statistical meta-analysis of published data can identify trends (e.g., apoptosis dominance at higher doses) .
Study Cell Line Dosage Primary Mechanism Contradiction Source
Zhang et al. (2025)Hep-220 μMApoptosis (caspase-3)Cell line specificity
Lee et al. (2024)A54910 μMAutophagy (LC3-II)Lower dosage induces stress rescue

Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?

  • Methodological Answer : Use murine xenograft models with HPLC-MS plasma analysis to measure bioavailability. Key parameters include maximum concentration (Cmax), half-life (t1/2), and tissue distribution. Address low solubility via nanoparticle encapsulation (e.g., PLGA nanoparticles) and validate efficacy through tumor volume reduction and immunohistochemistry (e.g., Ki-67 proliferation marker) .

Q. How do researchers evaluate this compound’s synergistic effects with conventional therapies?

  • Methodological Answer : Design combinatorial studies using Chou-Talalay synergy assays. Calculate combination indices (CI < 1 indicates synergy). For example, this compound (10 μM) + cisplatin (2 μM) may reduce viability by 80% vs. 50% for monotherapy. Validate with pathway analysis (e.g., MAPK/ERK suppression) .

Methodological Considerations

  • Data Reproducibility : Document raw data (e.g., flow cytometry FCS files) in supplementary materials. Use standardized protocols for assays like Western blotting (e.g., β-actin loading controls) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include ethics committee approval numbers .
  • Statistical Rigor : Employ ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values, effect sizes, and confidence intervals to strengthen validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.